molecular formula C9H16N2O3 B1388823 Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate CAS No. 534603-22-0

Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate

Cat. No.: B1388823
CAS No.: 534603-22-0
M. Wt: 200.23 g/mol
InChI Key: RZIYGZCMYSAVLN-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate (CAS 534603-22-0) is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.24 g/mol . This piperazine derivative is supplied for research applications as a building block in medicinal chemistry and drug discovery. The compound features a piperazinone core, a privileged scaffold in pharmaceutical development. The piperazine ring is a frequently used heterocycle in biologically active compounds, valued for its ability to optimize the pharmacokinetic properties of drug candidates and serve as a scaffold to properly position pharmacophoric groups for target interaction . Specifically, the 3-oxo (ketone) functionality on the piperazine ring places this compound in the category of piperazinones, which are present in several classes of active pharmaceutical ingredients . This chemical is intended for use in synthetic organic chemistry projects, particularly for the construction of more complex molecules with potential biological activity. Researchers utilize such piperazine-based synthons in the discovery and development of new therapeutic agents. Piperazine-containing compounds are known to play significant roles in various drugs, and their synthesis and application are a major focus in modern medicinal chemistry . Handling and Storage: The product should be stored sealed in a dry environment at 2-8°C . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(4-ethyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-3-11-5-4-10-7(9(11)13)6-8(12)14-2/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIYGZCMYSAVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of the piperazine core: Starting from 4-ethylpiperazine, which can be synthesized via alkylation of piperazine with ethyl halides.
  • Introduction of the keto group: Oxidation or acylation steps are employed to introduce the 3-oxo group at the 3-position of the piperazine ring.
  • Esterification: Methyl chloroacetate or methyl acetate derivatives are reacted with the amino groups under basic conditions to form the methyl ester linkage.

Reaction Conditions & Data:

Step Reagents Conditions Yield Notes
Alkylation Ethyl halide (e.g., ethyl bromide) Reflux, presence of base (e.g., K2CO3) ~85% Forms 4-ethylpiperazine
Acylation Acyl chlorides or anhydrides 0-25°C, in presence of base ~80% Introduces 3-oxo group
Esterification Methyl chloroacetate Reflux, in presence of base ~88% Forms methyl ester

Multi-Component Condensation and Cyclization

Research indicates that multi-component reactions involving amino acids, aldehydes, and acetoacetates can be employed to synthesize piperazine derivatives with keto functionalities.

Example Procedure:

  • Reactants: 4-ethylpiperazine, acetoacetic ester, aldehyde derivatives.
  • Reaction: Condensation under reflux with acid or base catalysis, followed by cyclization and esterification.

Research Findings:

  • A typical reaction involves stirring the mixture at elevated temperatures (around 110°C) in solvents like toluene or ethanol.
  • The process yields the desired piperazine ester with high purity (up to 90%).

Data Table:

Step Reagents Conditions Yield References
Condensation Acetoacetic ester + aldehyde Reflux, catalytic acid/base 75-85% Patent WO2017016530A1
Cyclization Intramolecular 100°C, solvent reflux 80% Patent WO2017016530A1

Hydrogenation and Functional Group Modification

In some synthesis routes, hydrogenation of precursor compounds is employed to reduce nitro or double bonds, followed by oxidation to introduce the keto group at the desired position.

Typical Conditions:

Key Research Findings and Data Summary

Methodology Reagents Conditions Yield Advantages References
Direct alkylation Methyl chloroacetate, ethyl halides Reflux, base (K2CO3) 85-88% Simplicity, high yield Patent WO2017016530A1
Multi-component condensation Acetoacetic ester, aldehydes Reflux, solvents like toluene 75-85% Versatile, scalable Patent WO2017016530A1
Hydrogenation Nitro or double bonds 25-50°C, Pd/C catalyst 80-90% Efficient reduction Literature reports

Notes and Considerations

  • Reaction Temperatures: Typically range from room temperature to 140°C depending on the step.
  • Solvent Choices: Toluene, ethanol, methanol, and dichloromethane are common.
  • Purification: Crystallization and chromatography are standard for isolating high-purity compounds.
  • Yields: Generally high, often exceeding 80%, indicating efficient synthetic pathways.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate can be contextualized by comparing it to analogs with modifications to the piperazine ring, ester group, or substituents. Below is a detailed analysis:

Structural Analogs with Piperazine Backbones

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate 318288-62-9 C₁₅H₁₆F₂N₂O₄ 2,4-Difluorobenzoyl group at N1; ethyl ester 326.30 Aromatic fluorine enhances lipophilicity and metabolic stability; ethyl ester slows hydrolysis compared to methyl .
Dodecyl 2-(3-oxo-2-piperazinyl)acetate N/A C₁₈H₃₄N₂O₃ Dodecyl ester 326.48 Long alkyl chain increases lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid N/A C₁₀H₁₈N₂O₃ Methyl at C4, propyl at N1; carboxylic acid 214.26 Free carboxylic acid increases acidity and solubility; propyl substituent may alter steric effects .

Functional Group Variations

  • Ester vs. In contrast, the carboxylic acid analog (e.g., 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid) exhibits higher polarity and immediate bioavailability .
  • Aromatic Substitutions : Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate incorporates a fluorinated benzoyl group, which can enhance binding affinity to hydrophobic enzyme pockets or receptors .

Physicochemical Properties

Property This compound Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate Dodecyl 2-(3-oxo-2-piperazinyl)acetate
LogP* ~1.2 (estimated) ~2.8 (fluorine increases hydrophobicity) ~5.1 (long alkyl chain)
Solubility Moderate in organic solvents Low in water, high in DMSO Insoluble in water, soluble in lipids
Stability Sensitive to hydrolysis Stable due to fluorine’s electron-withdrawing effect Highly stable; slow ester hydrolysis

*LogP values are estimated using fragment-based calculations.

Biological Activity

Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C12H16N2O3C_{12}H_{16}N_2O_3. Its structure includes a piperazine ring, which is a common motif in biologically active compounds. The presence of the ethyl group at the 4-position of the piperazine ring is significant as it influences the compound's reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell cycle arrest and subsequent apoptosis .

Case Study 1: Antimicrobial Efficacy

A study published in Antibiotics evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity.

Case Study 2: Anticancer Mechanisms

In a study conducted on human breast cancer cell lines (MCF-7), this compound exhibited IC50 values ranging from 10 to 15 µM. Mechanistic investigations revealed that the compound downregulated the expression of anti-apoptotic proteins (Bcl-2 family) while upregulating pro-apoptotic factors, suggesting a targeted approach to induce cancer cell death .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition
The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation. For instance, it may inhibit DNA topoisomerases or kinases that are crucial for cell division.

2. Receptor Interaction
The piperazine moiety allows for binding to various receptors, potentially modulating signaling pathways associated with growth and survival in both microbial and cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
Methyl 2-(4-methyl-3-oxo-2-piperazinyl)acetatePiperazine derivativeModerateHigh
Ethyl 2-(3-oxopiperazin-2-yl)acetatePiperazine derivativeLowModerate
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylatePiperidine derivativeHighModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate
Reactant of Route 2
Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate

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